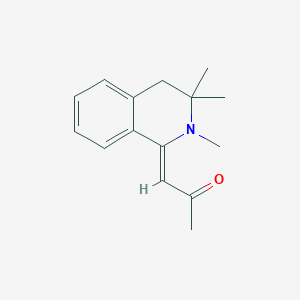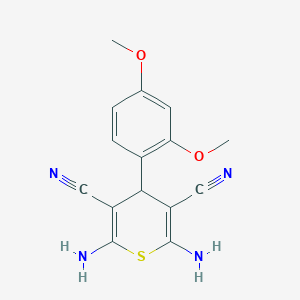![molecular formula C16H18N2O3S3 B427427 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE](/img/structure/B427427.png)
2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Introduction of the Methoxyphenyl Group: This step involves the substitution of a halogen atom in the thiazole ring with a methoxyphenyl group using a nucleophilic aromatic substitution reaction.
Attachment of the Ethoxymethanethioyl Group: This is achieved by reacting the intermediate compound with ethoxymethanethioyl chloride in the presence of a base like triethylamine.
Final Acetylation: The final step involves acetylation of the amine group using acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate.
Biology
In biological research, it is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications to this compound can lead to the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The presence of the methoxyphenyl group enhances its ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Wirkmechanismus
The mechanism of action of 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The methoxyphenyl group enhances its binding affinity to these targets, leading to its biological effects. The compound can inhibit the activity of certain enzymes involved in inflammation and cancer progression, making it a potential therapeutic agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfathiazole: An antimicrobial agent with a similar thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness
What sets 2-[(ETHOXYMETHANETHIOYL)SULFANYL]-N-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]ACETAMIDE apart is the combination of the ethoxymethanethioyl and methoxyphenyl groups. This unique structure enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.
Eigenschaften
Molekularformel |
C16H18N2O3S3 |
|---|---|
Molekulargewicht |
382.5g/mol |
IUPAC-Name |
O-ethyl [2-[[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylmethanethioate |
InChI |
InChI=1S/C16H18N2O3S3/c1-4-21-16(22)23-9-13(19)17-15-18-14(10(2)24-15)11-5-7-12(20-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,17,18,19) |
InChI-Schlüssel |
LKXYKMMEQKMALJ-UHFFFAOYSA-N |
SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
Kanonische SMILES |
CCOC(=S)SCC(=O)NC1=NC(=C(S1)C)C2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-(4-bromophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2(3H)-ylidene)benzamide](/img/structure/B427345.png)
![2',3'-dihydro-trispiro[cyclopentane-1,2'-(4'H)-chromene-3',2''-(5''H)-[1,3,4]oxadithiino[5,6-c]chromene-5'',1'''-cyclopentane]-4'-one](/img/structure/B427346.png)

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)thiophen-3-yl]acetamide](/img/structure/B427353.png)
![2-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-N-(furan-2-ylmethylideneamino)acetamide](/img/structure/B427356.png)
![N-(furan-2-ylmethylideneamino)-2-(12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetamide](/img/structure/B427357.png)
![4-[(Z)-[[2-(12-cyclohexyl-1-aza-4-azoniatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)acetyl]hydrazinylidene]methyl]phenolate](/img/structure/B427358.png)
![2,3,4,5-tetrafluoro-N'-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)acetyl]benzohydrazide](/img/structure/B427359.png)
![N-{4-[1-(4-{[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenyl)-3-oxo-1,3-dihydro-2-benzofuran-1-yl]phenyl}-1,3-dioxo-2-phenyl-5-isoindolinecarboxamide](/img/structure/B427360.png)
![N-[1-(1-adamantyl)ethyl]-N-(2,4-dichlorobenzylidene)amine](/img/structure/B427362.png)


![1,1,1-Trifluoroacetone [4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]hydrazone](/img/structure/B427369.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-phenyl-1,3-thiazol-2-amine](/img/structure/B427370.png)
